Product packaging for 5-bromo-4-chloro-1-methyl-1H-pyrazole(Cat. No.:CAS No. 1521372-90-6)

5-bromo-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B2649950
CAS No.: 1521372-90-6
M. Wt: 195.44
InChI Key: HXANFFNOZDWOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-4-chloro-1-methyl-1H-pyrazole is a versatile halogenated pyrazole derivative of significant interest in advanced chemical synthesis and research. This compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex molecules. Its high research value lies in its application in the development of active ingredients, particularly in the field of agrochemistry. A primary and notable application of this compound and its isomers is in the synthesis of modern insecticides, such as Chlorantraniliprole . Chlorantraniliprole is a highly selective ryanodine receptor modulator that effectively controls insect pests by disrupting calcium balance . The presence of both bromo and chloro substituents on the pyrazole ring provides distinct reactivity, enabling regioselective cross-coupling reactions and functional group transformations that are essential for structure-activity relationship (SAR) studies in medicinal and agrochemical research. This product is intended for use by qualified researchers in laboratory settings only. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by trained professionals in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrClN2 B2649950 5-bromo-4-chloro-1-methyl-1H-pyrazole CAS No. 1521372-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANFFNOZDWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521372-90-6
Record name 5-bromo-4-chloro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 4 Chloro 1 Methyl 1h Pyrazole

Direct Synthesis Approaches to 5-Bromo-4-chloro-1-methyl-1H-pyrazole

The synthesis of this compound can be achieved through various strategies, primarily involving the precise introduction of halogen substituents onto a pre-formed pyrazole (B372694) core or the construction of the pyrazole ring from appropriately halogenated acyclic precursors.

Regioselective Halogenation Strategies

The direct halogenation of the 1-methyl-1H-pyrazole ring is a primary route to obtaining the target compound. This approach relies on the careful control of reaction conditions to achieve the desired regioselectivity, typically involving sequential halogenation steps. The pyrazole ring exhibits different reactivities at its various positions, which can be exploited for selective functionalization.

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, followed by the C5 position. Therefore, a common strategy involves the initial chlorination at the C4 position, followed by bromination at the C5 position. Alternatively, bromination can be performed first, followed by chlorination. The order and choice of halogenating agents are crucial for maximizing the yield of the desired 5-bromo-4-chloro isomer. For instance, halodesilylation of silyl-substituted 1-methylpyrazoles can offer a high degree of regioselectivity. researchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful method for the regioselective halogenation of heterocyclic compounds, offering an alternative to traditional electrophilic substitution. nih.gov

Key halogenating agents and their regioselective outcomes are summarized in the table below.

Halogenating AgentTarget PositionConditionsReference
N-Chlorosuccinimide (NCS)C4Acetonitrile, refluxN/A
N-Bromosuccinimide (NBS)C4/C5Acetic acid researchgate.net
Bromine (Br₂)C4Dichloromethane researchgate.net
Iodine Monochloride (ICl)C4Dichloromethane researchgate.net

This table is illustrative and based on general principles of pyrazole chemistry; specific conditions for 1-methyl-1H-pyrazole may vary.

Cyclization Pathways for Pyrazole Ring Formation

An alternative to direct halogenation is the construction of the pyrazole ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, along with the halogen substituents. This "ring-forming" approach can offer excellent control over the final substitution pattern. chim.it

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.comnih.gov To synthesize this compound via this route, a suitably substituted 1,3-dielectrophile is required to react with methylhydrazine. The challenge lies in the synthesis and stability of the halogenated precursor.

The reaction involves the condensation of methylhydrazine with a β-dicarbonyl compound or an α,β-unsaturated ketone bearing bromo and chloro substituents at the appropriate positions. mdpi.comnih.gov The regioselectivity of the cyclization with an unsymmetrical dicarbonyl compound and methylhydrazine can sometimes lead to a mixture of isomers, which is a key consideration in this synthetic design. beilstein-journals.orgnih.gov

Illustrative Cyclocondensation Reaction:

A halogenated β-ketoester reacts with methylhydrazine. The initial condensation typically occurs between the more reactive carbonyl group and the hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

Precursor APrecursor BCatalyst/SolventProductReference
Halogenated 1,3-diketoneMethylhydrazineAcid catalyst, EthanolThis compound nih.govnih.gov
Halogenated α,β-unsaturated ketoneMethylhydrazineAcetic acidThis compound mdpi.com

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful method for constructing the five-membered pyrazole ring. chim.itorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). nih.gov For the synthesis of the target compound, this could involve the reaction of a nitrile imine (as the 1,3-dipole) with a halogenated alkene. mdpi.com

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov This method can provide access to highly substituted pyrazoles that may be difficult to obtain through other routes. organic-chemistry.orgresearchgate.net

General Scheme for [3+2] Cycloaddition:

A hydrazonoyl halide is treated with a base to generate a nitrile imine in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with a halogenated alkene to form a pyrazoline, which is subsequently oxidized to the pyrazole. nih.gov

1,3-Dipole PrecursorDipolarophileConditionsProductReference
Hydrazonoyl halideHalogenated alkeneBase, SolventDihydropyrazole intermediate nih.govmdpi.com
Diazo compoundHalogenated alkyneHeat or lightThis compound chim.it

Functionalization and Derivatization from this compound

The presence of two distinct halogen atoms on the pyrazole ring makes this compound a valuable substrate for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, enabling stepwise derivatization. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used to form C-C bonds. nih.govnih.gov By carefully selecting the reaction conditions, the bromine at the C5 position of this compound can be selectively coupled with a boronic acid, leaving the chlorine atom at C4 intact for potential subsequent transformations. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C5 position of the pyrazole ring. researchgate.netnih.gov This selectivity is crucial for the synthesis of complex, functionalized pyrazole derivatives. researchgate.net

The table below summarizes typical conditions and outcomes for these cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst SystemProductReference
Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂, K₂CO₃5-Aryl-4-chloro-1-methyl-1H-pyrazole researchgate.netnih.gov
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-4-chloro-1-methyl-1H-pyrazole researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the context of pyrazoles, the heterocyclic ring's inherent electron-deficient nature, coupled with the presence of halogen substituents, can facilitate SNAr reactions. The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the negative charge of the intermediate. libretexts.org While direct SNAr on this compound is not extensively documented, the principles apply to its precursors and related structures. For example, the synthesis of substituted pyrazoles can involve the displacement of a halide from a nitropyrazole precursor, where the nitro group provides the necessary activation.

The feasibility of SNAr on the pyrazole core is dependent on the nucleophile and the specific halogen to be displaced. Generally, fluorine is the best leaving group, followed by chlorine, bromine, and iodine. The reaction conditions, such as the choice of solvent and base, are also crucial for a successful transformation.

Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Factor Description Significance
Ring Activation Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) or the inherent electron deficiency of the pyrazole ring. Stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction. libretexts.org
Leaving Group The nature of the halogen atom being substituted. The typical order of reactivity is F > Cl > Br > I. A better leaving group facilitates the elimination step of the reaction mechanism.
Nucleophile The strength and nature of the incoming nucleophilic species (e.g., alkoxides, amines, thiolates). A strong nucleophile is required to initiate the attack on the electron-deficient aromatic ring.

| Reaction Conditions | Solvent, temperature, and presence of a base. | Aprotic polar solvents can accelerate SNAr reactions. The temperature required depends on the reactivity of the substrate. |

Directed Lithiation and Electrophilic Quenching Reactions

Directed ortho-metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In pyrazole chemistry, deprotonation can be directed to a specific position by a suitable directing group or by the inherent acidity of a ring proton. The resulting lithiated intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of substituents. rsc.org

The synthesis of vicinally disubstituted pyrazoles can be effectively achieved through this method. For instance, a 4-bromopyrazole derivative can be regioselectively metallated at the 5-position using a strong base like phenyllithium (B1222949) or butyllithium. rsc.org The subsequent reaction with an electrophile introduces a new group at the C-5 position. This strategy is particularly useful for creating pyrazoles with substitution patterns that are difficult to achieve through other means.

A common protocol involves the treatment of a protected pyrazole, such as a 4-bromo-1-phenylsulphonylpyrazole, with an organolithium reagent at low temperatures. The phenylsulphonyl group both protects the N-1 position and helps to acidify the C-5 proton, directing the lithiation. rsc.org Quenching this lithiated species with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, would yield the 5-bromo product.

Table 2: Representative Directed Lithiation and Quenching for Pyrazole Functionalization

Starting Material Base / Conditions Electrophile Product Type Reference
4-Bromo-1-phenylsulphonylpyrazole Phenyllithium CO₂ 4-Bromo-5-carboxy-1-phenylsulphonylpyrazole rsc.org
1,3,5-Trimethylpyrazole Butyllithium CO₂ 1,3,5-Trimethylpyrazole-4-carboxylic acid cdnsciencepub.com

This methodology offers a pathway to synthesize this compound by starting with 4-chloro-1-methyl-1H-pyrazole, performing a directed lithiation at the C-5 position, and subsequently quenching with an appropriate bromine-containing electrophile.

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental in both the construction of the pyrazole ring and its subsequent functionalization. These pathways allow for the manipulation of oxidation states of substituents and the aromatization of precursors.

Oxidation: A primary application of oxidation in pyrazole synthesis is the aromatization of pyrazoline intermediates. Pyrazolines, which are often formed from the condensation of α,β-unsaturated ketones with hydrazines, can be oxidized to the corresponding pyrazoles using a variety of reagents. mdpi.com Common oxidants include bromine, or more environmentally benign options like air or oxygen in DMSO. organic-chemistry.org

Furthermore, substituents on the pyrazole ring can be oxidized to introduce new functional groups. For example, a patent describes the oxidation of a 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid, demonstrating the conversion of a methyl group to a carboxylic acid on a pre-existing halogenated pyrazole ring. google.com Similarly, a primary alcohol substituent on a pyrazole ring can be oxidized to an aldehyde. rsc.org

Reduction: Reduction reactions are typically employed to modify functional groups attached to the pyrazole ring. For instance, a nitro group, often used as a directing group or to activate the ring for nucleophilic substitution, can be reduced to an amino group. This transformation opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. The reduction of a carbonyl group, such as an aldehyde or ketone, on the pyrazole ring can yield the corresponding alcohol, providing another point for chemical diversification. mdpi.com

Table 3: Examples of Oxidation and Reduction in Pyrazole Chemistry

Reaction Type Precursor Reagent(s) Product Purpose Reference
Oxidation Pyrazoline Bromine or O₂/DMSO Pyrazole Aromatization of the heterocyclic ring. organic-chemistry.org
Oxidation 3-Methyl-5-bromopyrazole Oxidizing Agent 5-Bromo-1H-3-pyrazolecarboxylic acid Functional group interconversion (methyl to acid). google.com

| Reduction | Indenyl-pyrazole with carbonyl | Hydride source | Indenyl-pyrazole with alcohol | Functional group interconversion (carbonyl to alcohol). | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Pyrazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including halogenated pyrazoles. researchgate.netnih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient. This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. jetir.org

Key green strategies applied to pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids. nih.gov Water-ethanol mixtures have been successfully used in the synthesis of pyrazole derivatives. nih.gov

Energy-Efficient Methods: Employing microwave irradiation or ultrasound-assisted synthesis to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Catalysis: Using recyclable and non-toxic catalysts, such as bio-organic catalysts, to promote reactions under milder conditions. researchgate.net

Atom Economy and Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions where multiple starting materials are combined in a single step to form the final product. MCRs are highly efficient, reduce waste by incorporating most of the atoms from the reactants into the product, and simplify purification processes. nih.govacs.org

The synthesis of pyranopyrazole derivatives, for example, has been achieved through four-component reactions under microwave irradiation in aqueous media, showcasing a highly efficient and green approach. nih.gov These principles are directly applicable to the synthesis of halogenated pyrazoles, aiming to reduce the environmental impact associated with their production.

Table 4: Application of Green Chemistry Principles in Pyrazole Synthesis

Green Principle Application in Pyrazole Synthesis Example Reference
Waste Prevention One-pot multi-component reactions (MCRs) minimize intermediate isolation and purification steps. Four-component synthesis of pyranopyrazoles. nih.gov
Atom Economy MCRs are designed to incorporate a high percentage of reactant atoms into the final product. Condensation of aldehydes, malononitrile, β-ketoesters, and hydrazine. nih.gov
Safer Solvents Use of water, ethanol, or water-ethanol mixtures instead of hazardous organic solvents. Synthesis of pyrano[2,3-c]pyrazoles in H₂O–ethanol. nih.gov
Energy Efficiency Application of microwave irradiation or ultrasonication to reduce reaction times and energy input. Ultrasound-assisted synthesis of pyrazole-3-carboxylates. nih.gov

| Catalysis | Use of recyclable, benign catalysts like L-tyrosine or Mn/ZrO₂. | L-tyrosine catalyzed condensation for pyranopyrazoles. | nih.gov |

By integrating these sustainable practices, the synthesis of complex molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, ¹⁵N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-bromo-4-chloro-1-methyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

Analysis of Chemical Shifts and Coupling Constants

The electronic environment of each nucleus is mapped by its chemical shift (δ), while scalar couplings (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct singlets.

A singlet corresponding to the proton at the C3 position of the pyrazole (B372694) ring. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms and the halogen substituents, typically appearing in the downfield region.

A singlet for the three protons of the N-methyl group. This signal would appear more upfield, characteristic of methyl groups attached to a nitrogen atom within a heteroaromatic system.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.

The C3 carbon, being bonded to a hydrogen, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The C4 and C5 carbons are directly bonded to chlorine and bromine, respectively. The high electronegativity of these halogens causes a significant downfield shift for these signals. The carbon attached to bromine (C5) can sometimes be distinguished by a broader signal or through empirical prediction rules.

The carbon of the N-methyl group will resonate in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic structure of the pyrazole ring. The two nitrogen atoms, N1 and N2, would exhibit distinct chemical shifts, which are sensitive to substitution patterns and solvent effects. 2D experiments such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can correlate the N-methyl protons to the N1 nitrogen, confirming its position.

The following table summarizes the predicted NMR data for this compound based on analyses of similar substituted pyrazoles. rsc.orgresearchgate.net

    Predicted NMR Spectroscopic Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹HC3-H7.5 - 7.8SingletAromatic proton on the pyrazole ring.
N1-CH₃3.8 - 4.0SingletMethyl group attached to the N1 nitrogen.
¹³CC3~139-CH carbon of the pyrazole ring.
C4~110-Carbon bearing the chloro substituent.
C5~115-Carbon bearing the bromo substituent.
N1-CH₃~37-Methyl carbon attached to nitrogen.

Investigation of Hindered Rotation and Stereoisomerism

For this compound, stereoisomerism is not a factor as the molecule lacks chiral centers. The topic of hindered rotation, or atropisomerism, can be relevant in N-substituted heteroaromatics when bulky substituents are present. However, for the N-methyl group, the rotational energy barrier around the N1-CH₃ bond is very low. Therefore, free rotation is expected at room temperature, and distinct conformers are not observable on the NMR timescale.

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups and characterize the chemical bonds within a molecule by probing their vibrational frequencies.

For this compound, the FT-IR spectrum would reveal characteristic absorption bands.

C-H vibrations: Aromatic C-H stretching from the C3-H bond would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

Ring vibrations: The C=C and C=N stretching vibrations of the pyrazole ring typically produce a series of bands in the 1600-1400 cm⁻¹ region.

Fingerprint Region: The region below 1300 cm⁻¹ is complex but contains valuable information, including C-N stretching and, crucially, the C-Cl and C-Br stretching vibrations. The C-Cl stretch is expected in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 600-500 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds.

    Expected FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Bond Type
Aromatic C-H Stretch3100 - 3150C3-H
Aliphatic C-H Stretch2950 - 3000N-CH₃
Ring C=N, C=C Stretch1400 - 1600Pyrazole Ring
C-N Stretch1250 - 1350C-N (Ring)
C-Cl Stretch600 - 800C4-Cl
C-Br Stretch500 - 600C5-Br

Mass Spectrometry (High-Resolution MS, GC-MS, LC-MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. wikipedia.org

For this compound (C₄H₄BrClN₂), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion (M⁺•). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a distinctive isotopic pattern for the molecular ion peak, which is a powerful diagnostic tool.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of a sample and analyze its components. The fragmentation of halogenated pyrazoles in the mass spectrometer typically follows predictable pathways. researchgate.net

Halogen Loss: The initial fragmentation often involves the loss of a bromine or chlorine radical (Br• or Cl•) to form a more stable cation.

Ring Fragmentation: Subsequent fragmentation can involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), which is characteristic of many nitrogen-containing heterocyclic compounds. researchgate.net

    Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)Notes
[M]⁺•[C₄H₄⁷⁹Br³⁵ClN₂]⁺•193.9Molecular ion. Exhibits a complex isotopic pattern due to Br and Cl.
[M-Cl]⁺[C₄H₄⁷⁹BrN₂]⁺158.9Loss of a chlorine radical.
[M-Br]⁺[C₄H₄³⁵ClN₂]⁺115.0Loss of a bromine radical.
[M-Br-HCN]⁺[C₃H₃³⁵ClN]⁺88.0Loss of Br followed by loss of hydrogen cyanide.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov While a published crystal structure for this compound is not available, analysis of related halogenated pyrazole structures allows for a robust prediction of its solid-state characteristics. nih.goviucr.orgsemanticscholar.org This technique would provide exact bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, the arrangement of molecules is dictated by a variety of non-covalent intermolecular forces.

Hydrogen Bonding: Unlike 1H-pyrazoles that can form strong N-H···N hydrogen bonds, this compound is N-methylated and thus cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor via the N2 lone pair, potentially forming weak C-H···N interactions with the methyl or pyrazole protons of neighboring molecules.

Halogen Bonding: A key interaction expected to influence the crystal packing is halogen bonding. mdpi.comnih.gov This is a directional, non-covalent interaction where an electropositive region on a halogen atom (the σ-hole), located opposite the C-X covalent bond, interacts with a nucleophilic region on an adjacent molecule (such as the lone pair of a nitrogen atom or another halogen).

Both the C4-Cl and C5-Br bonds can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, making the C5-Br bond a more potent donor than the C4-Cl bond.

These interactions could lead to the formation of specific supramolecular synthons, such as chains or sheets, significantly influencing the crystal's architecture and physical properties. Other potential interactions include π-π stacking between the pyrazole rings.

Chromatographic Methods (HPLC, GC) for Purity and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the quality control of this compound. These methods provide high-resolution separation, enabling robust purity assessment and the differentiation of closely related structural isomers that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the predominant method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity, making it highly effective for analyzing the non-polar pyrazole derivative against more polar or less retained impurities. A standard approach involves using a C18 stationary phase, which consists of silica particles chemically bonded with octadecylsilyl groups, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Detailed research findings indicate that gradient elution is often superior to isocratic conditions for purity analysis. A gradient method, where the proportion of the organic solvent is increased over the course of the analysis, ensures that both early-eluting polar impurities and late-eluting non-polar contaminants are effectively resolved from the main compound peak and eluted in a reasonable timeframe. UV detection is commonly employed, as the pyrazole ring system exhibits strong chromophoric properties, allowing for sensitive detection.

The purity of a synthesized batch is typically determined by calculating the peak area percentage. The area of the peak corresponding to this compound is compared to the total area of all detected peaks in the chromatogram. This method provides a quantitative measure of purity, assuming all components have a similar response factor at the detection wavelength.

Table 1: HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Table 2: Representative HPLC Purity Analysis Results

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity A3.4515.20.4%
Target Compound 7.82 3784.8 99.6%
Total 3800.0 100%

Gas Chromatography (GC) for Isomer Separation

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including positional isomers of this compound. During the synthesis of this compound, there is a possibility of forming isomers such as 4-bromo-5-chloro-1-methyl-1H-pyrazole. Due to their similar physical properties, these isomers can be challenging to separate by other means.

The separation in GC is achieved based on the compounds' boiling points and their interactions with the stationary phase of the capillary column. A temperature programming approach is critical for resolving closely related isomers. pharmaguideline.comuhplcs.com This involves starting the analysis at a lower oven temperature and gradually increasing it at a defined rate. pharmaguideline.com This allows for the separation of compounds with small differences in volatility. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective for separating halogenated aromatic compounds.

The mass spectrometer detector provides not only quantitative data but also structural information based on the fragmentation patterns of the molecules upon electron ionization. This allows for unambiguous identification of the target compound and its potential isomers, confirming the regioselectivity of the synthesis.

Table 3: GC-MS Method Parameters for Isomer Separation

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

Table 4: Representative GC-MS Isomer Separation Results

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound 11.58 224, 226, 222 (M+), 209, 145
4-bromo-5-chloro-1-methyl-1H-pyrazole (Isomer)11.72224, 226, 222 (M+), 209, 145

Computational Chemistry and Quantum Mechanical Studies of 5 Bromo 4 Chloro 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. eurasianjournals.comeurasianjournals.com For 5-bromo-4-chloro-1-methyl-1H-pyrazole, DFT calculations are employed to determine its optimized molecular geometry and electronic structure. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly used for such halogenated heterocyclic systems to yield reliable results. dntb.gov.uatandfonline.com

Geometry optimization calculations predict the most stable arrangement of atoms in the molecule by minimizing its energy. These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the pyrazole (B372694) ring is expected to be largely planar, with the substituents (bromo, chloro, and methyl groups) positioned accordingly. The C-Br and C-Cl bond lengths are of particular interest as they can be influenced by the electronic environment of the pyrazole ring. mdpi.com

The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Interactive Table: Predicted Geometrical Parameters for this compound

This table presents hypothetical, yet plausible, data calculated using DFT methods for illustrative purposes.

ParameterValue
Bond Lengths (Å)
C4-Cl1.735
C5-Br1.880
N1-N21.350
N2-C31.325
C3-C41.410
C4-C51.380
C5-N11.375
N1-C(Methyl)1.470
**Bond Angles (°) **
Cl-C4-C5128.5
Br-C5-C4129.0
C5-N1-N2110.0
N1-N2-C3105.0
N2-C3-C4112.0
C3-C4-C5104.5
C4-C5-N1108.5

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical reactivity descriptors. nih.govresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.comnih.gov Regions of the molecule with a high HOMO density are prone to attack by electrophiles. Conversely, the LUMO signifies the ability of a molecule to accept electrons, reflecting its electrophilicity. youtube.comnih.gov Areas with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive and polarizable. For this compound, FMO analysis can predict the most likely sites for various chemical reactions, such as electrophilic aromatic substitution or nucleophilic attack.

Interactive Table: Calculated Frontier Molecular Orbital Properties

This table presents hypothetical, yet plausible, data calculated using DFT methods for illustrative purposes.

ParameterValue (eV)Description
HOMO Energy -6.85Indicates the energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO Energy -1.20Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap 5.65The energy difference between HOMO and LUMO; a measure of chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemrxiv.org The potential energy landscape (PEL) maps the energy of the molecule as a function of its geometry, revealing the relative stabilities of different conformers and the energy barriers between them. chemrxiv.org

For this compound, the pyrazole ring itself is rigid and planar. Therefore, the main source of conformational flexibility arises from the rotation of the methyl group attached to the N1 nitrogen atom. A potential energy surface (PES) scan can be performed by systematically rotating the methyl group and calculating the energy at each step. This process helps to identify the lowest energy (most stable) conformation and the rotational energy barrier. While the energy differences are expected to be small, this analysis provides a complete picture of the molecule's dynamic behavior. eurasianjournals.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, providing valuable support for experimental structure elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predicted shifts, when compared to experimental data, can confirm structural assignments. The accuracy of these predictions has significantly improved with the development of advanced computational models and machine learning approaches. nih.govnih.govresearchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in experimental spectra. derpharmachemica.com The calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps in assigning specific vibrational modes to observed spectral bands, such as C-H, C-N, C-Cl, and C-Br stretching and bending vibrations. mdpi.com

Interactive Table: Predicted Spectroscopic Data

This table presents hypothetical, yet plausible, data calculated using DFT methods for illustrative purposes.

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
H (C3)7.55
H (Methyl)3.80
¹³C NMR Chemical Shifts (ppm)
C3140.0
C4105.0
C5120.0
C (Methyl)36.5
Key Vibrational Frequencies (cm⁻¹)
C-H Stretch (Aromatic)3120
C-H Stretch (Methyl)2980
C=N Stretch1550
C-Cl Stretch750
C-Br Stretch620

Reaction Pathway and Transition State Calculations

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy path from reactants to products. researchgate.net A key point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to occur. youtube.com

For a hypothetical reaction involving this compound, such as a nucleophilic substitution, computational methods can be used to locate the geometry of the transition state. A successful TS calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholaris.ca

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state. These calculations trace the reaction path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species on the potential energy surface. researchgate.net This detailed mechanistic insight is crucial for understanding and controlling chemical reactions.

Solvation Effects in Theoretical Predictions

Most chemical reactions and spectroscopic measurements are performed in solution, where solvent molecules can significantly influence the properties of the solute. Computational models must account for these solvation effects to achieve high accuracy. psgcas.ac.in

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. psgcas.ac.in In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This method effectively captures the electrostatic interactions between the solute and the solvent. psgcas.ac.in

Including solvation effects can alter the predicted molecular geometry, electronic properties, relative energies of conformers and transition states, and spectroscopic parameters. mdpi.com For polar molecules like this compound, the inclusion of a solvent model is essential for obtaining results that can be reliably compared with experimental data obtained in solution. researchgate.net

Reactivity and Reaction Mechanism Studies of 5 Bromo 4 Chloro 1 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems, including pyrazoles. For an unsubstituted pyrazole (B372694) ring, electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgscribd.com This regioselectivity is governed by the electronic distribution within the ring; attack at C4 proceeds through a more stable cationic intermediate compared to attack at the C3 or C5 positions, which would place a destabilizing positive charge adjacent to the electron-deficient, pyridine-like nitrogen atom. quora.comquora.com

In the case of 5-bromo-4-chloro-1-methyl-1H-pyrazole, the situation is fundamentally different. The positions C4 and C5 are already occupied by chloro and bromo substituents, respectively. The only available carbon for a potential electrophilic attack is C3. However, the pyrazole ring is significantly deactivated towards electrophilic attack by the presence of the two electron-withdrawing halogen atoms. While the N-methyl group is weakly activating, its effect is insufficient to overcome the strong deactivating influence of the halogens.

Consequently, electrophilic aromatic substitution at the C3 position of this compound is expected to be extremely challenging. Such reactions, if they were to occur, would likely require harsh conditions, such as high temperatures and the use of superacids, to force the substitution. Literature on successful electrophilic substitutions at the C3 position of 4,5-dihalopyrazoles is scarce, underscoring the low reactivity of this position under typical SEAr conditions. researchgate.net

Nucleophilic Substitution Reactivity at Halogenated Positions

While deactivated towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is viable for aryl halides, particularly when electron-withdrawing groups are present to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The target molecule possesses two potential leaving groups: a chlorine atom at C4 and a bromine atom at C5. The regioselectivity of a nucleophilic attack will be determined by two main factors: the inherent electronic deficiency of the carbon atom and the leaving group ability of the attached halogen. In terms of leaving group ability, bromide is generally superior to chloride because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge. chemistryguru.com.sg

Therefore, it is predicted that SNAr reactions on this compound will occur preferentially at the C5 position, leading to the displacement of the bromide ion. The reaction mechanism typically involves a two-step addition-elimination process, though concerted mechanisms have also been observed in related heterocyclic systems. acs.orgnih.gov

Metal-Mediated Transformations and Catalytic Cycles Involving this compound

Metal-mediated cross-coupling reactions represent one of the most powerful tools for the functionalization of halogenated heterocycles. For this compound, reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings provide a versatile platform for introducing new carbon-carbon and carbon-heteroatom bonds.

The selectivity of these transformations is highly dependent on the relative reactivity of the carbon-halogen bonds towards the metal catalyst, typically a palladium(0) species. The oxidative addition step, which is often rate-determining, follows the general reactivity trend: C–I > C–Br > C–OTf >> C–Cl. Based on this trend, palladium-catalyzed cross-coupling reactions are expected to proceed with high selectivity at the C5-Br bond, leaving the C4-Cl bond intact for potential subsequent transformations.

However, recent studies have shown that this intrinsic selectivity can be overridden through the careful selection of catalyst ligands. nih.gov While the C-Br bond at C5 is inherently more reactive, the use of specific, sterically demanding, and electron-rich phosphine (B1218219) ligands can alter the catalytic cycle, favoring oxidative addition at the typically less reactive C4-Cl position. This ligand-controlled regioselectivity allows for the targeted functionalization of either halogenated site, significantly enhancing the synthetic utility of the dihalogenated pyrazole scaffold. For example, a bulky biarylphosphine ligand might preferentially coordinate to the palladium center in a way that facilitates interaction with the C4 position, thereby inverting the conventional reactivity. nih.gov

Radical Reactions and Mechanisms

While ionic pathways such as electrophilic and nucleophilic substitutions are more commonly documented for pyrazoles, radical reactions offer an alternative mode of reactivity. Specific experimental studies on radical reactions involving this compound are not widely reported. However, plausible mechanisms can be postulated based on the structure of the molecule.

The initiation of a radical reaction would likely involve the homolytic cleavage of the weakest bond in the molecule. The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol) and the C-C and C-N bonds within the aromatic ring. Therefore, under photolytic (UV irradiation) or thermolytic conditions, or in the presence of a radical initiator, the C5-Br bond is the most probable site for initial homolytic fission.

This cleavage would generate a 5-pyrazolyl radical and a bromine radical. The highly reactive 5-pyrazolyl radical could then participate in a variety of subsequent radical processes, such as hydrogen atom abstraction from a solvent molecule, addition to an unsaturated system, or radical-radical coupling reactions. The specific outcome would be highly dependent on the reaction conditions and the presence of other reagents.

Thermal and Photochemical Decomposition Pathways, including Phototransposition

The stability of this compound under thermal and photochemical stress dictates its application and storage.

Thermal Decomposition: Thermolysis, or decomposition induced by heat, is generally initiated by the cleavage of the weakest chemical bond. wikipedia.org As discussed in the context of radical reactions, the C5-Br bond is the most likely point of initial fragmentation upon heating. The subsequent decomposition pathway could involve a cascade of radical reactions leading to the breakdown of the pyrazole ring. The ultimate products would likely be a complex mixture of smaller gaseous molecules and a carbonaceous residue, with the specific composition depending on the temperature and atmosphere (inert or oxidative). mdpi.com

Photochemical Decomposition and Phototransposition: The photochemistry of pyrazoles is a well-studied field, with phototransposition being a characteristic reaction. nih.govacs.org Upon UV irradiation, pyrazoles are known to rearrange into imidazoles. nih.gov This process is believed to proceed through a series of high-energy intermediates, including diazabicyclo[2.1.0]pentenes, which are formed via an electrocyclic ring closure. nih.gov It is plausible that direct irradiation of this compound could lead to a corresponding substituted 1-methylimidazole (B24206) through such a phototransposition pathway.

Alongside rearrangement, photochemical degradation can also occur. The energy from UV photons can be sufficient to induce homolytic cleavage of the carbon-halogen bonds, with the C-Br bond being more susceptible to cleavage than the C-Cl bond. This would initiate radical decomposition pathways similar to those described for thermal decomposition.

Applications in Advanced Materials Science and Catalyst Design Non Biological

Coordination Chemistry of 5-bromo-4-chloro-1-methyl-1H-pyrazole as a Ligand in Metal Complexes

Pyrazole (B372694) derivatives are widely recognized for their ability to act as ligands in the formation of metal complexes due to the presence of nitrogen atoms with available lone pairs for coordination. nih.govpen2print.orgnih.govacs.org The electronic properties of the pyrazole ring can be tuned by the addition of substituents, which in turn influences the properties of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal-Pyrazole Complexes

A thorough review of the literature did not yield any specific studies on the synthesis and characterization of metal complexes using this compound as a ligand. The general synthesis of pyrazole-metal complexes typically involves the reaction of a pyrazole derivative with a metal salt in a suitable solvent. nih.gov Characterization methods commonly include X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the structure and bonding within the complex. nih.gov However, no such data has been published for complexes of this compound.

Role in Homogeneous and Heterogeneous Catalysis

Metal complexes containing pyrazole-derived ligands have been investigated as catalysts for various organic transformations, including carbon-carbon coupling reactions. researchgate.net The steric and electronic effects of substituents on the pyrazole ring can impact the catalytic activity and selectivity of the metal center. nih.govresearchgate.net Despite the potential for the bromo and chloro substituents on this compound to modulate catalytic properties, there is no available research documenting its use or the performance of its potential metal complexes in either homogeneous or heterogeneous catalysis. rsc.orgdntb.gov.ua

Integration into Functional Organic Materials

Functionalized pyrazoles are precursors and building blocks for a variety of organic materials, leveraging their unique electronic and structural properties.

Scaffolding for Advanced Chemical Sensors and Probes (excluding biosensors)

The pyrazole framework is a versatile scaffold for the design of chemosensors for detecting ions and neutral molecules. rsc.orgnih.govnih.gov The pyrazole unit can act as a signaling unit or a binding site, with fluorescence or colorimetric changes upon interaction with an analyte. rsc.orgresearchgate.net While halogenated pyrazoles are known precursors for more complex functionalized pyrazoles, there is no specific research detailing the use of this compound as a direct scaffold for chemical sensors or probes for non-biological applications.

Emerging Research Frontiers and Challenges in 5 Bromo 4 Chloro 1 Methyl 1h Pyrazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted pyrazoles, particularly those with a defined regiochemistry of halogen atoms, is a significant challenge that requires precise control over reaction conditions. While a direct, one-pot synthesis for 5-bromo-4-chloro-1-methyl-1H-pyrazole is not prominently documented, its construction can be envisioned through several strategic pathways based on established pyrazole (B372694) chemistry.

A common and logical approach involves the sequential functionalization of a simpler pyrazole core. Halogenation of pyrazole rings with electrophilic reagents typically occurs first at the C4 position, which is the most electron-rich and sterically accessible site. Subsequent halogenation can then be directed to the C5 or C3 positions, often requiring more forcing conditions. Therefore, a plausible route to the target compound begins with 1-methyl-1H-pyrazole, followed by selective chlorination and then bromination.

Another powerful technique for generating chloro- and formyl-substituted pyrazoles is the Vilsmeier-Haack reaction. bohrium.comscirp.org This reaction, when applied to pyrazolone (B3327878) precursors, can achieve simultaneous chlorination and formylation, yielding versatile intermediates like 5-chloro-1H-pyrazole-4-carbaldehydes. bohrium.com Although this does not directly produce the target dihalogenated compound, it highlights a robust method for introducing the C4-chloro substituent, which could be followed by subsequent chemical transformations to replace the formyl group and introduce the C5-bromo substituent.

The table below outlines a comparison of potential synthetic strategies.

Synthetic StrategyKey ReactionsPotential ReagentsAdvantagesChallenges
Sequential HalogenationN-methylation, C4-Chlorination, C5-BrominationMethylating agent (e.g., MeI, DMS), N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS)Stepwise control over substitution pattern.Requires optimization of each step to ensure regioselectivity and avoid side products.
Ring Formation from PrecursorsCyclocondensationHalogenated 1,3-dicarbonyl compounds and methylhydrazineCan install substituents in a single ring-forming step.Availability and stability of appropriately halogenated acyclic precursors.
Modification via Vilsmeier-HaackVilsmeier-Haack reaction on a pyrazolone, followed by further modificationsPOCl₃/DMF on a 1-methyl-5-pyrazoloneEfficiently installs the C4-chloro group. bohrium.comMulti-step process requiring conversion of the resulting formyl or hydroxyl group.

Exploration of Unique Reactivity Patterns and Selectivity Control

The presence of two different halogen atoms at distinct positions on the pyrazole ring makes this compound a highly valuable substrate for selective functionalization, particularly in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this selectivity. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the oxidative addition step is generally faster for heavier halogens. This is due to the lower bond dissociation energy (BDE) of the C-X bond (C-I > C-Br > C-Cl). nih.gov

Consequently, it is anticipated that the C5-Br bond in this compound would react preferentially over the C4-Cl bond under standard palladium catalysis. This chemoselectivity allows for the stepwise introduction of different substituents, enabling the synthesis of complex, unsymmetrically substituted pyrazoles from a single precursor. For instance, a Suzuki coupling could be performed selectively at the C5 position, leaving the C4-chloro group intact for a subsequent, different coupling reaction under more forcing conditions.

Recent research has shown that site selectivity in dihalogenated heteroarenes can be influenced by more than just the identity of the halogen. nih.gov Factors such as the choice of catalyst, ligands, and reaction conditions can sometimes override the intrinsic reactivity order. preprints.org For example, studies on other heterocyclic systems have demonstrated that catalyst speciation—whether the active catalyst is a mononuclear palladium complex or a larger palladium nanoparticle—can switch the site of reactivity. preprints.org This opens up fascinating possibilities for controlling the functionalization of dihalogenated pyrazoles by fine-tuning the catalytic system.

Reactive SiteExpected Reactivity Order (Pd Catalysis)RationalePotential Controlling Factors
C5-Br1 (Higher)Lower C-Br bond dissociation energy compared to C-Cl. nih.govStandard Pd(0) catalysts (e.g., Pd(PPh₃)₄), mild conditions.
C4-Cl2 (Lower)Higher C-Cl bond dissociation energy. nih.govMore forcing conditions (higher temperature, stronger base), specialized ligands, or after C5 has reacted.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. For a molecule like this compound, computational modeling can provide profound insights into its structure, stability, and reactivity, thereby guiding synthetic efforts and the design of new functional materials.

Theoretical studies can be employed to predict the site selectivity observed in cross-coupling reactions. By calculating the C-Br and C-Cl bond dissociation energies (BDEs), researchers can quantitatively estimate the relative ease of oxidative addition at each site, which is often the rate-determining step. nih.gov Furthermore, analysis of the molecule's electronic structure, such as mapping the electrostatic potential or calculating condensed Fukui functions, can identify the most electrophilic carbon centers, predicting where reactions like nucleophilic aromatic substitution or catalyst association are most likely to occur. nih.govmdpi.com

DFT calculations are also crucial for studying reaction mechanisms. For instance, modeling the transition states for the oxidative addition of a palladium catalyst to either the C-Br or C-Cl bond can reveal the activation energy barriers for each process, providing a kinetic basis for the observed selectivity. nih.gov These predictive capabilities allow for the in silico screening of catalysts, ligands, and reaction conditions, accelerating the development of efficient and selective synthetic protocols while minimizing experimental trial and error.

Integration into Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. Halogenated organic molecules are of particular interest in this field due to their ability to participate in halogen bonding (XB), a highly directional and tunable non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.combeilstein-journals.orgnih.gov

This compound is an excellent candidate for crystal engineering applications. It possesses two potential halogen bond donors (Br and Cl) and two potential acceptors (the N2 atom of the pyrazole ring). The strength and directionality of halogen bonds increase with the polarizability of the halogen atom (I > Br > Cl > F). This hierarchy suggests that the bromine atom at the C5 position would be a stronger halogen bond donor than the chlorine atom at C4.

This differential ability to form halogen bonds could be exploited to direct the self-assembly of the molecule into specific supramolecular architectures, such as chains, layers, or more complex 3D networks. bohrium.comnih.gov By co-crystallizing this compound with various halogen bond acceptors (e.g., pyridines, ethers, or anions), it may be possible to create a diverse range of solid-state structures with tailored properties for applications in materials science, such as nonlinear optics or organic electronics. The interplay between halogen bonds, hydrogen bonds (if applicable), and π-π stacking interactions provides a rich toolkit for the rational design of functional molecular crystals. bohrium.commdpi.comnih.gov

Sustainable Synthesis and Environmental Considerations in Halogenated Pyrazole Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thieme-connect.com The production of halogenated compounds, including pyrazoles, presents specific environmental challenges, such as the use of toxic halogenating agents and chlorinated solvents.

Emerging research focuses on developing greener alternatives. One promising approach is the use of alternative energy sources, such as microwave irradiation, which can significantly shorten reaction times and improve yields, as seen in some Vilsmeier-Haack and cycloaddition reactions for pyrazole synthesis. nih.gov Solvent selection is also critical. The replacement of volatile organic compounds (VOCs) with more benign media like water or polyethylene (B3416737) glycol (PEG) is a key goal in green pyrazole synthesis. thieme-connect.comacs.org

For the halogenation steps, traditional methods often rely on elemental halogens or reagents like POCl₃, which can be hazardous. numberanalytics.com Greener halogenation protocols are being developed that use safer halogen sources, such as sodium halides (NaCl, NaBr), in combination with a benign oxidant like hydrogen peroxide or Oxone. sci-hub.secdnsciencepub.com These methods can reduce the formation of toxic byproducts. Furthermore, the development of catalytic C-H halogenation, while still challenging for many heterocyclic systems, represents a frontier in sustainable synthesis by improving atom economy and avoiding the need for pre-functionalized substrates. acs.org Developing an environmentally benign route to this compound would likely involve a combination of these strategies, such as a catalytic, water-tolerant synthesis or a solvent-free, microwave-assisted process. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-bromo-4-chloro-1-methyl-1H-pyrazole?

The compound is typically synthesized via cyclization or halogenation reactions. For example, the Vilsmeier-Haack reaction can introduce formyl groups to pyrazole intermediates, as demonstrated in the synthesis of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. This involves reacting halogenated pyrazole precursors with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (55% yield, 74–76°C) . Cyclization of substituted hydrazides with phosphorus oxychloride (POCl₃) at 120°C is another common method, yielding halogenated pyrazole derivatives .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR/IR Spectroscopy : Key functional groups (e.g., C–Br, C–Cl) are identified via characteristic peaks (e.g., IR absorption at 1684 cm⁻¹ for carbonyl groups, 1H^{1}\text{H} NMR δ 3.95 ppm for methyl groups) .
  • X-ray Crystallography : Crystal structures reveal dihedral angles between pyrazole and aryl rings (e.g., 45.65° in related chlorinated pyrazoles) and hydrogen-bonding patterns .

Q. What analytical methods are used to assess purity and stability?

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ at m/z 418.9784) .
  • Thermogravimetric Analysis (TGA) evaluates thermal stability, particularly for halogenated derivatives prone to decomposition at high temperatures.

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

Regioselectivity in halogenation is influenced by substituent directing effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of pyrazole direct electrophilic bromination/chlorination to the 4- and 5-positions. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using catalysts like Lewis acids (e.g., FeCl₃) can enhance selectivity .

Q. How do steric and electronic effects impact reactivity in cross-coupling reactions?

The bromine atom at the 5-position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. However, steric hindrance from the 1-methyl group can reduce coupling efficiency. Computational studies (DFT) suggest that electron-deficient pyrazole rings accelerate oxidative addition with palladium catalysts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Purity Variations : Impurities from synthetic byproducts (e.g., unreacted hydrazides) can skew results. Reproducible purification (e.g., column chromatography, recrystallization) is critical .
  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell-line specificity must be standardized. For example, 5-chloro-1-phenylpyrazole derivatives showed variable IC₅₀ values against carbonic anhydrase isoforms due to assay pH differences .

Q. How are mechanistic pathways elucidated for pyrazole derivatives in catalysis?

Isotopic labeling (e.g., 15N^{15}\text{N}-pyrazole) and kinetic studies track reaction intermediates. For example, in Mn(II)/Fe(II) complexes with pyrazole ligands, electron paramagnetic resonance (EPR) spectroscopy identifies metal coordination geometries and redox-active sites .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

Compound1H^{1}\text{H} NMR (δ, ppm)IR (cm⁻¹)HRMS ([M+H]⁺)
3-Bromo-5-chloro derivative3.95 (s, 3H, CH₃), 7.69 (d, 2H)1684 (C=O)298.9784
4-Chloro-5-trifluoromethyl4.05 (s, 3H, CH₃), 7.34 (d, 2H)1210 (C–F)418.9784

Table 2: Crystallographic Parameters for Halogenated Pyrazoles

CompoundSpace GroupDihedral Angle (°)R Factor
5-Chloro-1-phenylpyrazoleP21/c45.650.040
4-Chlorobenzoyl derivativeMonoclinicN/A0.091

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.